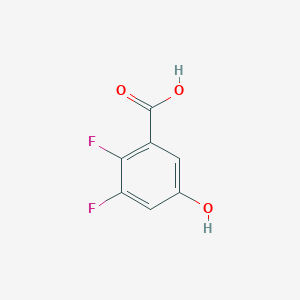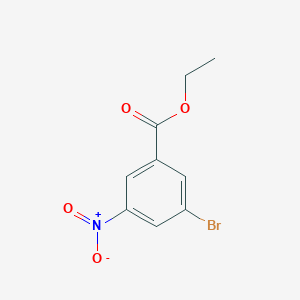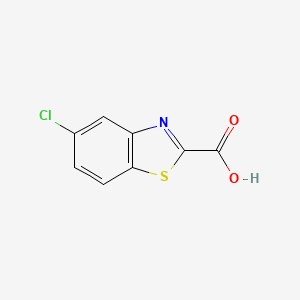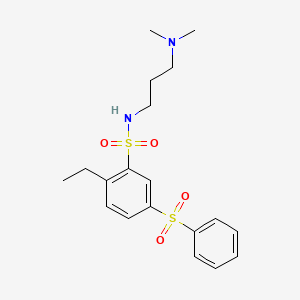
sFRP-1 Inhibitor
Descripción general
Descripción
The compound known as Secreted Frizzled-Related Protein 1 (sFRP-1) Inhibitor represents a promising frontier in the field of targeted therapeutics. Secreted Frizzled-Related Protein 1 is a pivotal modulator in the Wnt signaling pathway, a complex network of proteins known for their roles in regulating cell proliferation, differentiation, and migration. Aberrations in Wnt signaling have been implicated in a variety of diseases, most notably cancer. By inhibiting Secreted Frizzled-Related Protein 1, researchers aim to restore normal Wnt signaling, offering potential treatments for conditions where this pathway is dysregulated .
Aplicaciones Científicas De Investigación
Secreted Frizzled-Related Protein 1 Inhibitors have a wide range of scientific research applications, including:
Oncology: Many cancers exhibit dysregulated Wnt signaling, and abnormal Secreted Frizzled-Related Protein 1 activity is often a contributing factor.
Regenerative Medicine: The Wnt signaling pathway is crucial for tissue regeneration and repair.
Metabolic and Cardiovascular Diseases: There is growing interest in the role of Secreted Frizzled-Related Protein 1 Inhibitors in treating metabolic and cardiovascular diseases.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The sFRP-1 Inhibitor has been found to be involved in the pathogenesis of a variety of metabolic diseases, which has led to extensive interest in sFRPs . Future research could focus on advancing sFRP-1 as a promising cancer biomarker . The potential future use of sFRPs as disease biomarkers and therapeutic targets has also been suggested .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Secreted Frizzled-Related Protein 1 Inhibitors typically involves the use of small-molecule inhibitors that bind directly to Secreted Frizzled-Related Protein 1, neutralizing its activity. One such inhibitor is WAY-316606, which has been shown to attenuate osteoclastogenesis through dual modulation of canonical Wnt signaling . The synthetic route for WAY-316606 involves the use of N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamide as a key intermediate .
Industrial Production Methods: Industrial production of Secreted Frizzled-Related Protein 1 Inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction optimization, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Secreted Frizzled-Related Protein 1 Inhibitors primarily undergo binding interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. These inhibitors bind to Secreted Frizzled-Related Protein 1, preventing it from interacting with Wnt proteins and thereby restoring normal Wnt signaling .
Common Reagents and Conditions: The common reagents used in the synthesis of Secreted Frizzled-Related Protein 1 Inhibitors include various organic solvents, catalysts, and intermediates such as N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamide . The reaction conditions are typically optimized to achieve high selectivity and efficiency.
Major Products Formed: The major products formed from the synthesis of Secreted Frizzled-Related Protein 1 Inhibitors are the active inhibitor molecules themselves, such as WAY-316606 .
Comparación Con Compuestos Similares
- Secreted Frizzled-Related Protein 2 (sFRP-2) Inhibitor
- Secreted Frizzled-Related Protein 3 (sFRP-3) Inhibitor
- Secreted Frizzled-Related Protein 4 (sFRP-4) Inhibitor
- Secreted Frizzled-Related Protein 5 (sFRP-5) Inhibitor
Comparison: While all Secreted Frizzled-Related Protein Inhibitors target the Wnt signaling pathway, Secreted Frizzled-Related Protein 1 Inhibitors are unique in their ability to modulate both extracellular and intracellular Wnt signaling. This dual modulation allows for more comprehensive control over Wnt signaling, making Secreted Frizzled-Related Protein 1 Inhibitors particularly effective in treating diseases characterized by dysregulated Wnt signaling .
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648874 | |
| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915754-88-0 | |
| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


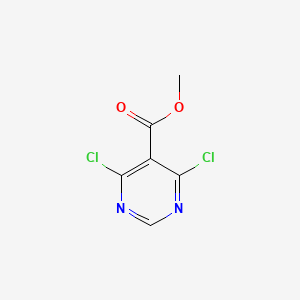

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
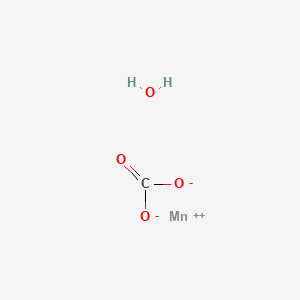
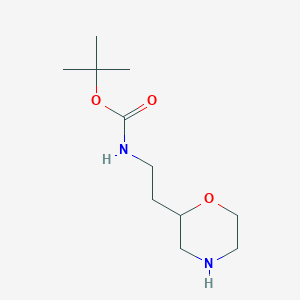
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
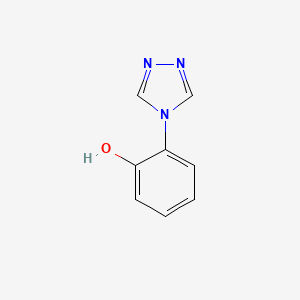
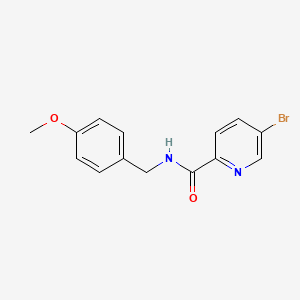
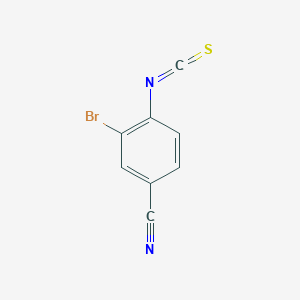
![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)
